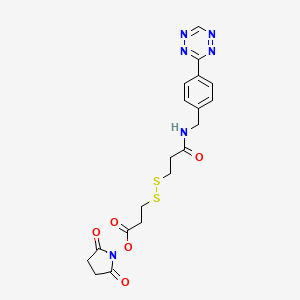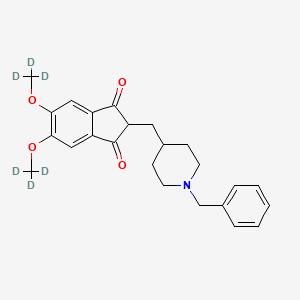
Hemiasterlin derivative-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemiasterlin derivative-1 is a synthetic analogue of hemiasterlin, a natural tripeptide originally isolated from marine sponges. Hemiasterlin and its derivatives are known for their potent cytotoxic properties, particularly their ability to inhibit tubulin polymerization, which disrupts microtubule dynamics and induces cell cycle arrest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hemiasterlin derivative-1 involves several key steps. One approach includes a dynamic resolution to afford the A-fragment with high enantiomeric excess, followed by the preparation of cyclic C fragments that interact with tubulin through hydrogen bonds . Another method utilizes a convergent multicomponent strategy, featuring a four-component Ugi reaction as the key step . This approach enables rapid access to this compound and its analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies mentioned above can be scaled up for industrial applications. The use of efficient and convergent synthetic routes is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Hemiasterlin derivative-1 primarily undergoes reactions that involve its interaction with tubulin. These reactions include:
Inhibition of Tubulin Polymerization: this compound binds to the tubulin protein, preventing its polymerization into microtubules
Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest and apoptosis.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of this compound include amino acids, protecting groups, and coupling agents
Conditions: Typical reaction conditions involve moderate temperatures, specific solvents, and controlled pH levels to ensure high yield and purity
Major Products: The major product of these reactions is this compound itself, which exhibits potent cytotoxicity and antimitotic activity .
Applications De Recherche Scientifique
Hemiasterlin derivative-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying the mechanisms of tubulin polymerization and microtubule dynamics
Biology: In biological research, this compound is used to investigate cell cycle regulation, mitotic spindle formation, and apoptosis
Medicine: this compound has shown promise as a potential anticancer agent due to its ability to induce cancer cell death at low nanomolar concentrations It is being explored for use in targeted cancer therapeutics, including antibody-drug conjugates.
Industry: The compound’s potent cytotoxic properties make it a candidate for the development of new anticancer drugs and therapeutic agents
Mécanisme D'action
Hemiasterlin derivative-1 exerts its effects by targeting the tubulin protein, a key component of the microtubule cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2-M phase and induces apoptosis through the activation of caspase-3 and poly ADP ribose polymerase cleavage . This compound primarily targets the alpha-tubulin subunit, distinguishing it from other tubulin-targeted drugs that mainly target the beta-tubulin subunit .
Comparaison Avec Des Composés Similaires
Hemiasterlin derivative-1 is unique among tubulin inhibitors due to its specific targeting of the alpha-tubulin subunit and its potent cytotoxicity at low concentrations . Similar compounds include:
Taltobulin (HTI-286): A synthetic analogue of hemiasterlin that also inhibits tubulin polymerization and has advanced to clinical trials.
Vinca Alkaloids: Natural products that induce tubulin depolymerization and are used as anticancer agents.
Taxanes: Compounds that stabilize tubulin and prevent its depolymerization, leading to cell cycle arrest.
This compound stands out due to its structural simplicity and potent antimitotic activity, making it an ideal target for synthetic modification and therapeutic development .
Propriétés
Formule moléculaire |
C20H36N2O5 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C20H36N2O5/c1-12(2)14(11-13(3)17(24)25)22(10)16(23)15(19(4,5)6)21-18(26)27-20(7,8)9/h11-12,14-15H,1-10H3,(H,21,26)(H,24,25)/b13-11+/t14-,15-/m1/s1 |
Clé InChI |
UNHFGLBMJZHQMM-MLOLEURXSA-N |
SMILES isomérique |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


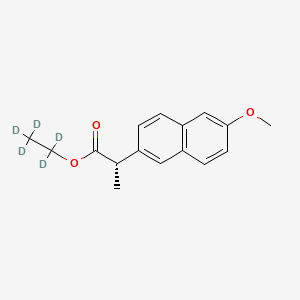
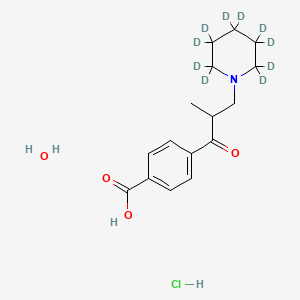
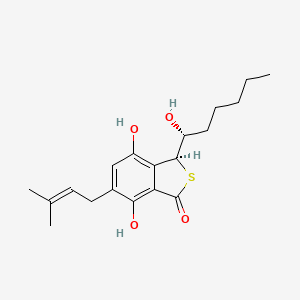
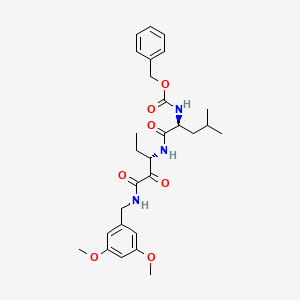
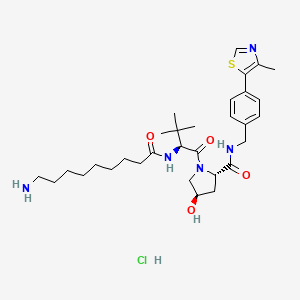
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)


